![molecular formula C10H10N4O2S B2462133 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide CAS No. 1203051-80-2](/img/structure/B2462133.png)
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide, also known as MOTA, is a synthetic compound that has been studied for its potential use in scientific research. MOTA has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Crystal Structures and Molecular Conformation
Research on compounds structurally related to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has highlighted their unique crystal structures and molecular conformations. Studies have shown that similar compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. The pyrimidine ring tends to be inclined to the benzene ring by certain degrees, demonstrating intramolecular hydrogen bonding that stabilizes the folded conformation (Subasri et al., 2016).
Synthetic Pathways and Building Blocks
The compound's structural motif has been employed as a key intermediate in the synthesis of various heterocyclic assemblies. For instance, it has been used to generate thiazolo[3,2-a]pyrimidinone products through synthetic routes that involve elimination of by-products and analytical and spectral studies confirming the structures of reaction products (Janardhan et al., 2014).
Heterocyclic Compound Formation
Further research demonstrates the compound's utility in the formation of novel heterocyclic compounds, including pyrrolidine-2,3,5-triones, via cyclocondensation reactions. These reactions yield new heterocyclic assemblies with significant yields, showcasing the compound's versatility in synthesizing diverse molecular structures (Obydennov et al., 2017).
properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7-4-9(16)14(6-12-7)5-8(15)13-10-11-2-3-17-10/h2-4,6H,5H2,1H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAIIZTKIOGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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